

What is 2-Amino-5-methoxybenzenesulfonic acid?

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Compound of Interest

Compound Name: 2-Amino-5-methoxybenzenesulfonic acid

Cat. No.: B084394

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An In-Depth Technical Guide to **2-Amino-5-methoxybenzenesulfonic acid**

Introduction

2-Amino-5-methoxybenzenesulfonic acid (CAS No. 13244-33-2) is a substituted aromatic sulfonic acid that serves as a crucial intermediate in various chemical syntheses.[1][2] Structurally, it is a benzene ring substituted with an amino group, a methoxy group, and a sulfonic acid group. This unique combination of functional groups makes it a versatile building block, particularly in the synthesis of complex organic molecules. Its primary industrial application lies in its role as a precursor in the manufacture of azo dyes.[3] This guide provides a comprehensive technical overview of its chemical properties, synthesis, analytical methodologies, applications, and safety protocols, tailored for professionals in chemical research and drug development.

Chemical and Physical Properties

2-Amino-5-methoxybenzenesulfonic acid is typically found as an orange to red powder.[4] Its zwitterionic nature, arising from the acidic sulfonic acid group and the basic amino group, influences its solubility and physical state.

Property	Value	Source
IUPAC Name	2-amino-5-methoxybenzenesulfonic acid	PubChem[2]
CAS Number	13244-33-2	PubChem[2]
Molecular Formula	C ₇ H ₉ NO ₄ S	PubChem[2]
Molecular Weight	203.22 g/mol	PubChem[2][5]
Appearance	Orange to red powder	Echemi[4]
Melting Point	>232 °C (decomposes)	Echemi[4]
SMILES	<chem>COC1=CC(=C(C=C1)N)S(=O)(=O)O</chem>	PubChem[2]
InChIKey	KZKGEEGADAWJFS-UHFFFAOYSA-N	PubChem[2]

Spectroscopic and Analytical Methodologies

Characterization and quantification of **2-Amino-5-methoxybenzenesulfonic acid** are critical for quality control and research applications. Several analytical techniques are employed.

Spectroscopic Data

Spectral data is fundamental for structural confirmation.

- Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectroscopy are used to confirm the arrangement of protons and carbon atoms in the molecule.[2]
- Infrared (IR) Spectroscopy: FTIR spectroscopy can identify the characteristic functional groups, such as N-H stretches from the amino group, C-O stretches from the methoxy ether, and S=O stretches from the sulfonic acid group.[2]

Chromatographic Analysis

For separation and quantification, chromatographic methods are indispensable. While specific methods for this exact compound are proprietary, standard approaches for similar aromatic

sulfonic acids can be adapted. High-Performance Liquid Chromatography (HPLC) is a common and effective technique.

A typical HPLC-UV method would involve:

- Principle: Separation by liquid chromatography and detection by UV absorbance.
- Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 μ m particle size).[6]
- Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).[6]
- Detection: UV detector set to a wavelength where the compound exhibits maximum absorbance.
- Sensitivity: This method typically offers moderate sensitivity, in the μ g/mL to high ng/mL range.[6]

For applications requiring higher sensitivity and selectivity, such as metabolite analysis in biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice, offering detection limits in the low ng/mL to pg/mL range.[6]

Synthesis Methodologies

The synthesis of **2-Amino-5-methoxybenzenesulfonic acid** can be achieved through various routes. Historically, syntheses often involved toxic solvents like o-dichlorobenzene or trichlorobenzene, which pose significant environmental and health risks, including the potential formation of carcinogenic polychlorinated biphenyls (PCBs).[1] Modern methods aim for greener, safer, and more efficient processes.

A Modern Synthetic Pathway from Phenol

A patented method details a multi-step synthesis starting from phenol, which avoids harsh chlorinated solvents and improves the overall yield to over 82%.[1] The causality behind this pathway involves the sequential introduction and modification of functional groups around the benzene ring, leveraging principles of electrophilic aromatic substitution and functional group interconversion.



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Sources

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